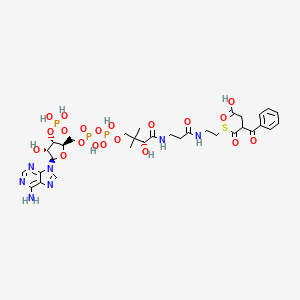

2-Benzoylsuccinyl-CoA

Descripción

Propiedades

Fórmula molecular |

C32H44N7O20P3S |

|---|---|

Peso molecular |

971.7 g/mol |

Nombre IUPAC |

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-oxo-4-phenylbutanoic acid |

InChI |

InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-9-8-20(40)34-10-11-63-31(47)18(12-21(41)42)23(43)17-6-4-3-5-7-17)14-56-62(53,54)59-61(51,52)55-13-19-25(58-60(48,49)50)24(44)30(57-19)39-16-38-22-27(33)36-15-37-28(22)39/h3-7,15-16,18-19,24-26,30,44-45H,8-14H2,1-2H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t18?,19-,24-,25-,26+,30-/m1/s1 |

Clave InChI |

SGNPJINSCKFITG-IHEBCORQSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC=CC=C4)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC=CC=C4)O |

Origen del producto |

United States |

Foundational & Exploratory

The Central Role of 2-Benzoylsuccinyl-CoA in Anaerobic Toluene Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of toluene (B28343), a widespread environmental pollutant, is a critical biogeochemical process mediated by a variety of microorganisms. This pathway converges on the central intermediate, benzoyl-CoA, which is further metabolized through a common channel for anaerobic aromatic compound degradation. A key step in the initial transformation of toluene involves the formation and subsequent metabolism of 2-benzoylsuccinyl-CoA. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic regulation, and experimental methodologies associated with the role of this compound in the anaerobic breakdown of toluene.

The Anaerobic Toluene Degradation Pathway: A Modified β-Oxidation

The anaerobic degradation of toluene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of toluene, a reaction catalyzed by the glycyl radical enzyme, benzylsuccinate synthase (BssABC).[1][2] The resulting product, (R)-benzylsuccinate, is then activated to its corresponding CoA thioester and subsequently undergoes a modified β-oxidation pathway to yield benzoyl-CoA and succinyl-CoA.[1][2][3] The intermediate at the ketoacyl-CoA stage of this pathway is (S)-2-benzoylsuccinyl-CoA.

The enzymatic steps leading to and from this compound are catalyzed by a suite of enzymes encoded by the bbs (benzylsuccinate β-oxidation) operon.[2] These reactions are largely reversible, highlighting the intricate metabolic balance within the cell.[2]

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0]; inv4 [shape=point, width=0]; inv5 [shape=point, width=0]; inv6 [shape=point, width=0];

// Edges Toluene -> inv1 [arrowhead=none]; Fumarate -> inv1 [arrowhead=none]; inv1 -> Benzylsuccinate [label=" BssABC", fontcolor="#34A853"];

Benzylsuccinate -> inv2 [arrowhead=none]; Succinyl_CoA -> inv2 [arrowhead=none]; inv2 -> Benzylsuccinyl_CoA [label=" BbsEF", fontcolor="#34A853"]; Benzylsuccinyl_CoA -> inv3 [label=" BbsEF", fontcolor="#34A853"]; inv3 -> Succinate [arrowhead=none];

Benzylsuccinyl_CoA -> Benzylidenesuccinyl_CoA [label=" BbsG", fontcolor="#34A853"]; Benzylidenesuccinyl_CoA -> Hydroxybenzylsuccinyl_CoA [label=" BbsH", fontcolor="#34A853"]; Hydroxybenzylsuccinyl_CoA -> Benzoylsuccinyl_CoA [label=" BbsCD", fontcolor="#34A853"];

Benzoylsuccinyl_CoA -> inv5 [arrowhead=none]; inv5 -> Benzoyl_CoA [label=" BbsAB", fontcolor="#34A853"]; inv5 -> Succinyl_CoA [label=" BbsAB", fontcolor="#34A853"];

{rank=same; Toluene; Fumarate} {rank=same; Benzoyl_CoA; Succinyl_CoA} }

Figure 2. Workflow for Benzylsuccinate Synthase (BSS) assay.

Protocol 2: (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB) Activity Assay (Reverse Reaction)

Objective: To measure the activity of BbsAB by monitoring the formation of benzoyl-CoA from (S)-2-benzoylsuccinyl-CoA and CoA. As (S)-2-benzoylsuccinyl-CoA is often unavailable, the assay is typically performed in the reverse direction, measuring the formation of (S)-2-benzoylsuccinyl-CoA.

Materials:

-

Spectrophotometer

-

Quartz cuvettes

-

Purified BbsAB enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Benzoyl-CoA solution

-

Succinyl-CoA solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (for a coupled assay)

Procedure:

-

Set up the spectrophotometer to monitor the absorbance change at an appropriate wavelength. For a direct assay monitoring the disappearance of the thioester bond, this can be challenging. A coupled assay is often preferred.

-

For a coupled assay measuring the release of free CoA, the procedure is as follows:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay buffer

-

DTNB solution (to a final concentration of 0.2 mM)

-

(S)-2-benzoylsuccinyl-CoA (if available)

-

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding a known amount of purified BbsAB enzyme.

-

Monitor the increase in absorbance at 412 nm due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).

-

Calculate the enzyme activity based on the molar extinction coefficient of TNB (14,150 M-1cm-1).

For the reverse reaction (formation of (S)-2-benzoylsuccinyl-CoA):

-

Prepare a reaction mixture containing:

-

Assay buffer (optimal pH for the reverse reaction is around 6.4) [4] * Benzoyl-CoA

-

Succinyl-CoA

-

-

Initiate the reaction by adding the BbsAB enzyme.

-

Stop the reaction at different time points by adding acid (e.g., HClO4).

-

Analyze the formation of (S)-2-benzoylsuccinyl-CoA by HPLC.

Protocol 3: HPLC Method for Quantification of this compound and Other Intermediates

Objective: To separate and quantify the CoA thioester intermediates of the anaerobic toluene degradation pathway.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Standards for each CoA thioester intermediate (if available)

Procedure:

-

Prepare samples by stopping enzymatic reactions with acid and centrifuging to remove precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Set up the HPLC system with the following parameters (can be optimized):

-

Column: C18 reversed-phase

-

Detector: UV at 260 nm (for the adenine (B156593) ring of CoA)

-

Flow rate: 1 mL/min

-

Injection volume: 20 µL

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

-

Inject the prepared sample.

-

Identify the peaks corresponding to the different CoA thioesters based on their retention times compared to standards (if available) or by collecting fractions and analyzing them by mass spectrometry.

-

Quantify the amount of each intermediate by integrating the peak area and comparing it to a standard curve.

dot

Figure 3. Workflow for HPLC analysis of pathway intermediates.

Protocol 4: RT-qPCR Analysis of bbs Operon Gene Expression

Objective: To quantify the expression levels of genes within the bbs operon in response to toluene exposure.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for the target bbs genes and a reference gene

Procedure:

-

RNA Extraction:

-

Grow the bacterial culture under inducing (with toluene) and non-inducing (without toluene) conditions.

-

Harvest cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit. Use random hexamers or gene-specific primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target bbs gene, and the cDNA template.

-

Set up parallel reactions for a stably expressed reference gene for normalization.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes in all samples.

-

Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve.

-

dot

Figure 4. Logical relationship of bbs operon gene expression.

Conclusion

The formation and metabolism of this compound are central to the anaerobic degradation of toluene. Understanding the enzymes, their kinetics, and the regulation of their expression is crucial for applications in bioremediation and for fundamental studies of microbial metabolism. The detailed protocols and compiled data in this guide provide a valuable resource for researchers in these fields. Further research is needed to fully characterize all the enzymes in this pathway and to elucidate the intricate regulatory networks that control toluene degradation in diverse anaerobic environments. This knowledge will be instrumental in developing novel strategies for environmental cleanup and in the discovery of new biocatalysts for industrial applications.

References

The Central Role of 2-Benzoylsuccinyl-CoA in Anaerobic Bacterial Metabolism of Toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic hydrocarbons, such as toluene (B28343), is a critical biogeochemical process carried out by a diverse range of bacteria. This process is of significant interest for bioremediation of contaminated environments and for understanding the metabolic versatility of microorganisms. A key metabolic intermediate in the anaerobic catabolism of toluene is (S)-2-benzoylsuccinyl-CoA . This technical guide provides an in-depth overview of the formation and subsequent fate of 2-benzoylsuccinyl-CoA, detailing the enzymatic reactions, quantitative data, and experimental protocols relevant to this pathway. The information presented here is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and for professionals involved in the development of novel antimicrobial agents targeting bacterial metabolic pathways.

The Anaerobic Toluene Degradation Pathway: A β-Oxidation-Like Cascade

The anaerobic degradation of toluene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of toluene, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (Bss). This initial step forms benzylsuccinate, which is then channeled into a β-oxidation-like pathway. Through a series of enzymatic reactions, benzylsuccinate is ultimately converted to benzoyl-CoA and succinyl-CoA. The final step of this pathway involves the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA.

The enzymes involved in the conversion of benzylsuccinate to benzoyl-CoA and succinyl-CoA are encoded by the bbs (β-oxidation of benzylsuccinate) operon. These enzymes are:

-

Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)

-

(R)-benzylsuccinyl-CoA dehydrogenase (BbsG)

-

(E)-2-benzylidenesuccinyl-CoA hydratase (BbsH)

-

(S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD)

-

(S)-2-benzoylsuccinyl-CoA thiolase (BbsAB)

The overall pathway is depicted in the following diagram:

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the enzymes of the bbs operon, primarily from the denitrifying bacterium Thauera aromatica. This data is essential for understanding the efficiency and regulation of this metabolic pathway.

| Enzyme | Substrate | Km (µM) | Vmax (nmol min-1 mg-1) | kcat (s-1) | Source Organism |

| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) | (R)-2-benzylsuccinyl-CoA | 40 ± 8 | - | - | Thauera aromatica |

| Succinate | 160 ± 30 | - | - | Thauera aromatica | |

| (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) | (R)-benzylsuccinyl-CoA | 110 | 7 (in crude extracts) | - | Thauera aromatica |

| (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) | Benzoyl-CoA (reverse reaction) | - | - | - | Thauera aromatica |

| Succinyl-CoA (reverse reaction) | - | - | - | Geobacter metallireducens |

Note: Data for BbsH and BbsCD are limited in the reviewed literature. The Vmax for BbsG was determined in crude extracts and may not represent the activity of the purified enzyme. The activity of BbsAB has been demonstrated in the reverse direction (synthesis of benzoylsuccinyl-CoA).

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound metabolism.

Heterologous Expression and Purification of Bbs Enzymes

A common workflow for obtaining purified Bbs enzymes for in vitro studies involves their heterologous expression in Escherichia coli.

2-Benzoylsuccinyl-CoA and the bbs Operon: A Technical Guide to Anaerobic Toluene Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic hydrocarbons, such as toluene (B28343), is a critical biogeochemical process carried out by a diverse range of microorganisms. This process is of significant interest for bioremediation of contaminated environments and for understanding novel metabolic pathways with potential applications in biocatalysis and drug development. In many anaerobic bacteria, the catabolism of toluene converges on the central intermediate benzoyl-CoA. The transformation of toluene to benzylsuccinate and its subsequent β-oxidation to ultimately yield benzoyl-CoA and succinyl-CoA is orchestrated by a set of enzymes encoded by the bbs (β-oxidation of benzylsuccinate) operon. A key intermediate in this pathway is (S)-2-benzoylsuccinyl-CoA. This technical guide provides an in-depth overview of the bbs operon, the enzymes it encodes, and the experimental methodologies used to study this fascinating metabolic pathway.

The bbs Operon: Genetic Organization and Function

The bbs operon is a cluster of genes responsible for the β-oxidation of benzylsuccinate, the initial product of anaerobic toluene degradation formed by the action of benzylsuccinate synthase (bss genes). The organization of the bbs operon is highly conserved among toluene-degrading denitrifying bacteria, such as Thauera aromatica and Azoarcus species[1][2]. In Thauera aromatica, the operon consists of nine genes, designated bbsA through bbsI[1][3][4]. The expression of the bbs operon is induced by the presence of toluene[3][4].

The functions of the genes within the bbs operon have been largely elucidated through genetic and biochemical studies[1][3][4][5][6]:

-

bbsE and bbsF : These genes encode the two subunits of succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) . This enzyme catalyzes the activation of (R)-benzylsuccinate to (R)-2-benzylsuccinyl-CoA, using succinyl-CoA as the CoA donor[7][8]. This is the first committed step in the β-oxidation of benzylsuccinate.

-

bbsG : This gene encodes (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) , an acyl-CoA dehydrogenase that catalyzes the oxidation of (R)-2-benzylsuccinyl-CoA to (E)-2-benzylidenesuccinyl-CoA[3][5][9][10].

-

bbsH : This gene encodes (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) , an enoyl-CoA hydratase that adds a water molecule across the double bond of (E)-2-benzylidenesuccinyl-CoA to form (2S,3R)-2-(hydroxy(phenyl)methyl)succinyl-CoA[3][11][12].

-

bbsCD : These genes encode the two subunits of (2S,3R)-2-(hydroxy(phenyl)methyl)succinyl-CoA dehydrogenase (BbsCD) . This enzyme catalyzes the oxidation of the hydroxyl group to a keto group, forming (S)-2-benzoylsuccinyl-CoA[3][13].

-

bbsB : This gene encodes (S)-2-benzoylsuccinyl-CoA thiolase (BbsB) . This thiolase catalyzes the final step of the β-oxidation, cleaving (S)-2-benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA[3][14].

-

bbsA : The function of BbsA is not fully understood, but it is often found adjacent to thiolase genes and may be involved in the function of BbsB[4].

-

bbsI : The function of BbsI remains to be elucidated[3].

The β-Oxidation Pathway of Benzylsuccinate

The sequence of reactions catalyzed by the enzymes of the bbs operon constitutes a modified β-oxidation pathway. The final products, benzoyl-CoA and succinyl-CoA, are central metabolites that can enter other catabolic pathways. Benzoyl-CoA is further degraded through ring reduction, while succinyl-CoA enters the citric acid cycle.

Caption: The β-oxidation pathway of benzylsuccinate encoded by the bbs operon.

Quantitative Data

Quantitative kinetic data for the enzymes of the bbs operon are crucial for understanding the flux through the pathway and for potential biotechnological applications. While comprehensive data for all enzymes are not available, some key parameters have been determined.

| Enzyme | Gene(s) | Substrate(s) | Km (µM) | Vmax | Specific Activity (nmol min-1 mg-1) | Organism |

| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | bbsEF | (R)-2-Benzylsuccinyl-CoA | 40[5] | - | 25 ± 5 (reverse reaction)[15] | Thauera aromatica |

| Succinate | 160[5] | - | ||||

| (R)-benzylsuccinyl-CoA dehydrogenase | bbsG | (R)-2-Benzylsuccinyl-CoA | - | - | - | Thauera aromatica |

| (E)-2-benzylidenesuccinyl-CoA hydratase | bbsH | (E)-2-Benzylidenesuccinyl-CoA | - | - | - | Thauera aromatica |

| (2S,3R)-2-(hydroxy(phenyl)methyl)succinyl-CoA dehydrogenase | bbsCD | (2S,3R)-2-(Hydroxy(phenyl)methyl)succinyl-CoA | - | - | - | Thauera aromatica |

| (S)-2-benzoylsuccinyl-CoA thiolase | bbsB | (S)-2-Benzoylsuccinyl-CoA | - | - | - | Thauera aromatica |

| Note: "-" indicates data not found in the searched literature. |

Experimental Protocols

Cultivation of Thauera aromatica for Induction of the bbs Operon

Objective: To grow Thauera aromatica under conditions that induce the expression of the bbs operon for subsequent protein purification or gene expression analysis.

Materials:

-

Thauera aromatica strain (e.g., K172, DSM 6984)

-

Anaerobic mineral salt medium[16]

-

Benzoate (5 mM) or Toluene (as vapor) as the sole carbon source[16][17]

-

Potassium nitrate (B79036) (KNO₃, 20 mM) as the electron acceptor[16]

-

Anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers)

-

Gassing station with N₂/CO₂ (e.g., 80:20 v/v) mixture

Procedure:

-

Prepare the anaerobic mineral salt medium and dispense it into serum bottles.

-

Seal the bottles with butyl rubber stoppers and aluminum crimps.

-

Make the medium anaerobic by repeatedly evacuating and flushing with an N₂/CO₂ gas mixture.

-

Autoclave the sealed bottles containing the medium.

-

After cooling, add sterile stock solutions of the carbon source (benzoate) and electron acceptor (nitrate) via a syringe. If using toluene, it can be supplied in the gas phase.

-

Inoculate the medium with a pre-culture of Thauera aromatica.

-

Incubate the cultures at 30°C in the dark[16].

-

Monitor growth by measuring the optical density at 600 nm.

-

Harvest cells in the late exponential growth phase by centrifugation for subsequent experiments.

Preparation of Cell-Free Extracts

Objective: To prepare cell-free extracts for enzyme activity assays.

Materials:

-

Harvested Thauera aromatica cells

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

DNase I

-

Ultrasonicator or French press

-

High-speed centrifuge

Procedure:

-

Add lysozyme and incubate on ice to weaken the cell wall.

-

Disrupt the cells by ultrasonication on ice or by passing them through a French press[19].

-

Add DNase I to reduce the viscosity of the lysate.

-

Centrifuge the lysate at high speed (e.g., >100,000 x g) to remove cell debris and obtain the soluble cell-free extract[11][19].

-

Collect the supernatant (cell-free extract) and keep it on ice for immediate use or store it at -80°C.

Enzyme Assay for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)

Objective: To measure the activity of BbsEF in cell-free extracts or purified protein fractions.

Method: A coupled luminometric assay for the reverse reaction (synthesis of succinyl-CoA) can be used[15].

Principle: The succinyl-CoA produced is converted to ATP by succinate-CoA ligase, and the ATP is quantified using a luciferase-based assay.

Reaction Mixture:

-

100 mM Triethanolamine-HCl buffer, pH 7.5

-

2.5 mM MgCl₂

-

5 mM NaH₂PO₄

-

0.1 mM ADP

-

1 mM succinate

-

ATP-monitoring kit (containing luciferase and luciferin)

-

Partially purified succinate-CoA ligase

-

Cell-free extract or purified BbsEF

-

0.1 mM (R,S)-benzylsuccinyl-CoA (to start the reaction)

Procedure:

-

Combine all reaction components except benzylsuccinyl-CoA in a luminometer tube.

-

Place the tube in the luminometer and allow the background signal to stabilize.

-

Initiate the reaction by adding benzylsuccinyl-CoA.

-

Continuously monitor the light emission, which is proportional to the rate of ATP production and thus to the BbsEF activity[15].

-

Calibrate the assay with a known concentration of ATP.

Heterologous Expression and Purification of BbsG

Objective: To produce and purify recombinant BbsG protein for characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Affinity chromatography column (e.g., Ni-NTA agarose)

-

Lysis, wash, and elution buffers for His-tag purification

Procedure:

-

Clone the bbsG gene into the expression vector[5].

-

Transform the expression plasmid into the E. coli expression strain[1].

-

Grow the transformed cells in LB medium to an OD₆₀₀ of ~0.6.

-

Induce protein expression by adding IPTG (e.g., 1 mM) and continue incubation for several hours[5].

-

Harvest the cells by centrifugation.

-

Lyse the cells as described in Protocol 2.

-

Apply the soluble cell-free extract to the equilibrated Ni-NTA column[20][21][22].

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged BbsG protein with elution buffer containing imidazole.

-

Analyze the purity of the eluted protein by SDS-PAGE.

Construction of a bbs Gene Knockout Mutant

Objective: To create a targeted gene deletion in the bbs operon of Thauera aromatica to study its function.

Method: Homologous recombination using a suicide vector.

Materials:

-

Thauera aromatica wild-type strain

-

Suicide vector (e.g., pT18mobsacB) containing flanking regions of the target bbs gene and a selectable marker[23]

-

E. coli donor strain for conjugation (e.g., S17-1)

-

Appropriate antibiotics and counter-selection agents (e.g., sucrose (B13894) for sacB-based vectors)

Procedure:

-

Amplify the upstream and downstream flanking regions of the target bbs gene from Thauera aromatica genomic DNA by PCR.

-

Clone these flanking regions into the suicide vector on either side of a selectable marker.

-

Transform the resulting knockout plasmid into the E. coli donor strain.

-

Perform biparental or triparental mating between the E. coli donor strain and Thauera aromatica.

-

Select for single-crossover integrants on selective agar (B569324) plates containing an antibiotic to which Thauera aromatica is resistant and the antibiotic for the suicide vector.

-

Promote the second crossover event by growing the single-crossover mutants in non-selective medium and then plating on a medium containing a counter-selectable agent (e.g., sucrose)[23].

-

Screen the resulting colonies for the desired double-crossover event (gene knockout) by PCR and antibiotic sensitivity.

Metabolite Analysis by HPLC

Objective: To identify and quantify intermediates of the benzylsuccinate pathway.

Materials:

-

Culture supernatants or cell-free extract reaction mixtures

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or mass spectrometer (MS)

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid)[6][24]

-

Standards for the expected metabolites (e.g., benzylsuccinate, benzoyl-CoA)

Procedure:

-

Prepare samples by centrifuging to remove cells and/or proteins. Acidify the samples if necessary.

-

Inject the sample onto the HPLC column.

-

Elute the metabolites using a suitable gradient of the mobile phase.

-

Detect the compounds by their UV absorbance (e.g., at 210 nm or 260 nm) or by mass spectrometry[4][7].

-

Identify the metabolites by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the metabolites by integrating the peak areas and comparing them to a standard curve.

Experimental and Logical Workflows

Caption: A general experimental workflow for studying the bbs operon.

Conclusion

The bbs operon and the enzymes it encodes represent a remarkable example of microbial adaptation to degrade recalcitrant aromatic compounds in the absence of oxygen. The intermediate 2-benzoylsuccinyl-CoA is a linchpin in this pathway, connecting the initial activation of toluene to the central metabolite benzoyl-CoA. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for harnessing the potential of these microorganisms for bioremediation and for discovering novel biocatalysts for industrial applications. Further research is needed to fully characterize the kinetics of all the Bbs enzymes and to elucidate the regulatory networks that control the expression of the bbs operon.

References

- 1. E. coli protein expression and purification [protocols.io]

- 2. Efficient Purification Of A Recombinant Protein From Escherichia Coli Fermentate [bioprocessonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KEGG GENOME: Thauera aromatica [kegg.jp]

- 10. Spatial arrangement of coenzyme and substrates bound to L-3-hydroxyacyl-CoA dehydrogenase as studied by spin-labeled analogues of NAD+ and CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 12. WO2007094620A1 - Preparation of cell extract and its application for cell-free protein systhesis - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Adaptation of anaerobically grown Thauera aromatica, Geobacter sulfurreducens and Desulfococcus multivorans to organic solvents on the level of membrane fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anaerobically grown Thauera aromatica, Desulfococcus multivorans, Geobacter sulfurreducens are more sensitive towards organic solvents than aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]

- 19. Methodologies for preparation of prokaryotic extracts for cell-free expression systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 21. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Separation of Benzylsuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Discovery and Characterization of 2-Benzoylsuccinyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylsuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation of toluene (B28343), a widespread environmental pollutant. Its discovery and characterization have been pivotal in elucidating the biochemical strategies employed by microorganisms to break down aromatic hydrocarbons in the absence of oxygen. This technical guide provides a comprehensive overview of this compound, from its discovery to the detailed characterization of its biosynthesis and the enzymes involved. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development exploring novel enzymatic pathways for potential therapeutic applications.

Discovery and Metabolic Context

The initial step in the anaerobic degradation of toluene is its addition to fumarate, forming (R)-benzylsuccinate. This intermediate is then activated to its coenzyme A (CoA) thioester and subsequently undergoes a series of β-oxidation reactions. This compound emerges as a central intermediate in this pathway before its eventual thiolytic cleavage to benzoyl-CoA and succinyl-CoA. This pathway is primarily characterized in denitrifying bacteria such as Thauera aromatica and iron-reducing bacteria like Geobacter metallireducens.[1][2] The enzymes responsible for this metabolic route are encoded by the bbs (benzylsuccinate β-oxidation) operon.[1][3]

Biosynthesis of this compound

The formation of (S)-2-benzoylsuccinyl-CoA is the culmination of a modified β-oxidation pathway acting on (R)-benzylsuccinate. The key enzymatic steps are outlined below:

-

Activation of (R)-benzylsuccinate: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) catalyzes the formation of (R)-2-benzylsuccinyl-CoA from (R)-benzylsuccinate and succinyl-CoA.[1]

-

Dehydrogenation: (R)-2-benzylsuccinyl-CoA dehydrogenase (BbsG) oxidizes (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA.

-

Hydration: (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) hydrates the double bond of (E)-benzylidenesuccinyl-CoA to yield (2R,3S)-2-(α-hydroxybenzyl)succinyl-CoA.

-

Dehydrogenation: (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) oxidizes the hydroxyl group to a keto group, forming (S)-2-benzoylsuccinyl-CoA.[4]

-

Thiolytic Cleavage: Finally, (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) cleaves (S)-2-benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA.[5][6]

Characterization of this compound

The definitive identification and characterization of this compound have been achieved through a combination of enzymatic synthesis and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄N₇O₂₀P₃S | [7] |

| Molecular Weight | 971.71 g/mol | [7] |

Spectroscopic Data

Enzymes of the this compound Pathway

The enzymes of the bbs operon have been characterized to varying extents. The following tables summarize the available quantitative data.

Table 1: Benzoylsuccinyl-CoA Thiolase (BbsAB)

| Organism | Substrates | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Geobacter metallireducens | Benzoyl-CoA, Succinyl-CoA | N/A | N/A | N/A | N/A | [5] |

| Thauera aromatica | Benzoyl-CoA, Succinyl-CoA | N/A | N/A | N/A | N/A | [1] |

Note: Specific kinetic data for the forward reaction (cleavage of this compound) is limited due to the unavailability of the substrate. The reverse reaction (condensation of benzoyl-CoA and succinyl-CoA) is often assayed. A related 3-ketoacyl-CoA thiolase from Thermus thermophilus has shown an optimal pH of approximately 8.0 and highest activity at 65°C.[8]

Table 2: Other Enzymes of the bbs Operon

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) | Thauera aromatica | (R)-benzylsuccinate, succinyl-CoA | N/A | N/A | [1] |

| (R)-2-benzylsuccinyl-CoA dehydrogenase (BbsG) | Thauera aromatica | (R)-2-benzylsuccinyl-CoA | N/A | N/A | [2] |

| (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) | Thauera aromatica | (E)-benzylidenesuccinyl-CoA | N/A | N/A | |

| (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) | Thauera aromatica | (2R,3S)-2-(α-hydroxybenzyl)succinyl-CoA | N/A | N/A | [4] |

Note: Comprehensive kinetic data for all enzymes in the pathway is not fully available in the reviewed literature.

Experimental Protocols

Expression and Purification of Recombinant Benzoylsuccinyl-CoA Thiolase (BbsAB) from Geobacter metallireducens in E. coli

This protocol is based on methods described for the purification of recombinant proteins.[9][10]

a. Gene Cloning and Expression Vector Construction:

- Amplify the bbsA and bbsB genes from Geobacter metallireducens genomic DNA using PCR with primers containing appropriate restriction sites.

- Clone the co-expressed bbsA and bbsB genes into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag.

- Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

- Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to grow the culture at 18°C for 16-20 hours.

c. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

- Incubate on ice for 30 minutes.

- Sonicate the cell suspension on ice until the lysate is no longer viscous.

- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein fractions by SDS-PAGE.

- Pool the fractions containing the purified BbsAB complex and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

- Store the purified enzyme at -80°C.

Benzoylsuccinyl-CoA Thiolase (BbsAB) Enzyme Assay (Reverse Reaction)

This spectrophotometric assay measures the formation of benzoyl-CoA and succinyl-CoA, which is coupled to the reduction of NAD⁺.

a. Reagents:

- Assay Buffer: 100 mM Tris-HCl, pH 8.0

- Substrate solution: 10 mM Benzoyl-CoA, 10 mM Succinyl-CoA

- Coupling enzymes: Malate dehydrogenase (MDH) and Citrate Synthase (CS)

- 20 mM NAD⁺

- 100 mM L-Malate

- Purified BbsAB enzyme

b. Procedure:

- In a 1 mL cuvette, combine 800 µL of assay buffer, 50 µL of 100 mM L-Malate, 50 µL of 20 mM NAD⁺, 10 µL of MDH (100 U/mL), and 10 µL of CS (100 U/mL).

- Add a known amount of purified BbsAB enzyme.

- Incubate at 30°C for 5 minutes to allow for temperature equilibration and to consume any endogenous acetyl-CoA.

- Initiate the reaction by adding 50 µL of a mixture of 10 mM benzoyl-CoA and 10 mM succinyl-CoA.

- Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

- Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

HPLC-MS/MS Analysis of this compound

This method is adapted from general protocols for acyl-CoA analysis.[3][11][12]

a. Sample Preparation:

- Quench enzymatic reactions or cellular metabolism by adding a cold extraction solvent (e.g., 75% methanol).

- Centrifuge to pellet precipitated proteins.

- Dry the supernatant under a stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., 5% methanol (B129727) in water).

b. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

- Mobile Phase B: Acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 15 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

c. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. The precursor ion would be the protonated molecule [M+H]⁺. Characteristic product ions would include those resulting from the fragmentation of the CoA moiety.

- Source Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) for maximum sensitivity.

Visualizations

Caption: Anaerobic Toluene Degradation Pathway to this compound.

Caption: Workflow for the Purification of Recombinant BbsAB.

Caption: Coupled Enzyme Assay for Benzoylsuccinyl-CoA Thiolase Activity.

References

- 1. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 2-Benzoylsuccinyl-CoA Pathway in Anaerobic Toluene Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic hydrocarbons, such as toluene (B28343), is a critical biogeochemical process carried out by a diverse range of microorganisms. In the absence of oxygen, these organisms employ unique biochemical strategies to activate and catabolize the stable aromatic ring. A key pathway in this process is the anaerobic degradation of toluene, which proceeds via the formation of (R)-benzylsuccinate and its subsequent β-oxidation to the central metabolite benzoyl-CoA. This guide provides a detailed technical overview of the β-oxidation pathway of (R)-benzylsuccinate, with a particular focus on the intermediates and enzymes leading to and including 2-benzoylsuccinyl-CoA. This pathway is of significant interest for bioremediation strategies and presents potential targets for antimicrobial drug development against anaerobic pathogens.

The Core Pathway: β-Oxidation of (R)-Benzylsuccinate

The anaerobic degradation of toluene is initiated by the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase, yielding (R)-(+)-benzylsuccinate.[1] This initial activation is followed by a specialized β-oxidation pathway that ultimately produces benzoyl-CoA and succinyl-CoA.[1] The key intermediate in the final thiolytic cleavage step is (S)-2-benzoylsuccinyl-CoA.

The enzymatic steps involved in the conversion of (R)-benzylsuccinate to benzoyl-CoA and succinyl-CoA are as follows:

-

Activation of (R)-Benzylsuccinate: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) catalyzes the activation of (R)-benzylsuccinate to its corresponding CoA thioester, (R)-2-benzylsuccinyl-CoA, using succinyl-CoA as the CoA donor.

-

First Dehydrogenation: (R)-Benzylsuccinyl-CoA dehydrogenase (BbsG) oxidizes (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA.

-

Hydration: (E)-Benzylidenesuccinyl-CoA hydratase (BbsH) catalyzes the hydration of the double bond in (E)-benzylidenesuccinyl-CoA to form (2S, 3R)-2-(α-hydroxybenzyl)succinyl-CoA.

-

Second Dehydrogenation: (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) oxidizes the hydroxyl group to a keto group, yielding (S)-2-benzoylsuccinyl-CoA.[1]

-

Thiolytic Cleavage: Benzoylsuccinyl-CoA thiolase (BbsAB) catalyzes the final step, the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA by a second molecule of CoA, to produce benzoyl-CoA and succinyl-CoA.

Signaling Pathways and Logical Relationships

The anaerobic toluene degradation pathway is a linear metabolic sequence. The product of one enzymatic reaction serves as the substrate for the next, ensuring the efficient conversion of toluene to central metabolites. The logical flow of this pathway is depicted below.

Caption: The β-oxidation pathway for the anaerobic degradation of (R)-benzylsuccinate.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound pathway from the denitrifying bacterium Thauera aromatica.

Table 1: Specific Activities of Enzymes in the this compound Pathway

| Enzyme | Substrate | Specific Activity (nmol min⁻¹ mg⁻¹) | Assay Conditions | Reference |

| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | (R)-Benzylsuccinate | 15 ± 5 | In cell extracts | Leutwein & Heider, 1999 |

| (R)-Benzylsuccinyl-CoA dehydrogenase | (R)-2-Benzylsuccinyl-CoA | 1100 (purified enzyme) | 30°C, pH 7.2 | Leutwein & Heider, 2002 |

Table 2: Kinetic Parameters of Enzymes in the this compound Pathway

| Enzyme | Substrate | Km (µM) | Vmax (nmol min⁻¹ mg⁻¹) | Assay Conditions | Reference |

| (R)-Benzylsuccinyl-CoA dehydrogenase | (R)-2-Benzylsuccinyl-CoA | 110 ± 10 | Not reported | 30°C, pH 7.2 | Leutwein & Heider, 2002 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow for Enzyme Assays

The general workflow for characterizing the enzymes of the this compound pathway involves cell cultivation, preparation of cell-free extracts, enzyme purification, and activity assays.

Caption: General experimental workflow for the characterization of enzymes.

Assay for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)

This assay measures the formation of succinate (B1194679) from succinyl-CoA in the presence of (R)-benzylsuccinate.

-

Principle: The forward reaction is coupled to the succinate dehydrogenase (SDH) reaction, where the reduction of an artificial electron acceptor is monitored spectrophotometrically.

-

Reagents:

-

100 mM MOPS/KOH buffer, pH 7.2

-

2 mM (R)-benzylsuccinate

-

0.2 mM Succinyl-CoA

-

2.5 mM Dithiothreitol (DTT)

-

0.1 mM Phenazine methosulfate (PMS)

-

0.1 mM 2,6-Dichlorophenolindophenol (DCPIP)

-

Cell-free extract or purified enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing MOPS/KOH buffer, (R)-benzylsuccinate, DTT, PMS, and DCPIP in a cuvette.

-

Add the cell-free extract containing both the CoA-transferase and succinate dehydrogenase.

-

Start the reaction by adding succinyl-CoA.

-

Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm.

-

The activity is calculated using the molar extinction coefficient of DCPIP.

-

Assay for (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)

This assay measures the oxidation of (R)-2-benzylsuccinyl-CoA.

-

Principle: The formation of the double bond in the product, (E)-benzylidenesuccinyl-CoA, leads to an increase in absorbance at 290 nm.

-

Reagents:

-

100 mM MOPS/KOH buffer, pH 7.2

-

0.1 mM (R)-2-benzylsuccinyl-CoA

-

0.2 mM Ferricenium hexafluorophosphate (B91526) (as an artificial electron acceptor)

-

Purified (R)-benzylsuccinyl-CoA dehydrogenase

-

-

Procedure:

-

The assay is performed in an anaerobic cuvette.

-

The reaction mixture contains MOPS/KOH buffer and ferricenium hexafluorophosphate.

-

The reaction is started by the addition of (R)-2-benzylsuccinyl-CoA.

-

The activity is determined by monitoring the increase in absorbance at 290 nm, which is indicative of the formation of (E)-benzylidenesuccinyl-CoA.

-

Coupled Assay for (E)-Benzylidenesuccinyl-CoA Hydratase (BbsH) and (S,R)-2-(α-hydroxybenzyl)succinyl-CoA Dehydrogenase (BbsCD)

This coupled assay measures the activity of BbsH by monitoring the subsequent BbsCD-catalyzed reaction.[1]

-

Principle: BbsH converts (E)-benzylidenesuccinyl-CoA to 2-(α-hydroxybenzyl)succinyl-CoA. This product is then oxidized by BbsCD in the presence of NAD+, leading to the formation of NADH, which can be monitored spectrophotometrically at 340 nm.[1]

-

Reagents:

-

Buffer (e.g., Tris-HCl, pH 7.8)

-

(E)-benzylidenesuccinyl-CoA

-

1 mM NAD+

-

Purified BbsH

-

Purified BbsCD

-

-

Procedure:

-

Combine the buffer, (E)-benzylidenesuccinyl-CoA, and NAD+ in a cuvette.

-

Add purified BbsCD.

-

Initiate the reaction by adding purified BbsH.

-

Monitor the increase in absorbance at 340 nm due to the formation of NADH.

-

Assay for Benzoylsuccinyl-CoA Thiolase (BbsAB)

The activity of this enzyme is typically measured in the direction of the thiolytic cleavage.

-

Principle: The cleavage of (S)-2-benzoylsuccinyl-CoA in the presence of CoA results in the formation of benzoyl-CoA and succinyl-CoA. The disappearance of the substrate or the formation of the products can be monitored by HPLC.

-

Reagents:

-

Buffer (e.g., potassium phosphate, pH 7.5)

-

(S)-2-benzoylsuccinyl-CoA (synthesized enzymatically or chemically)

-

0.5 mM CoA

-

Purified BbsAB

-

-

Procedure:

-

Incubate the purified BbsAB enzyme with (S)-2-benzoylsuccinyl-CoA and CoA in the buffer at a defined temperature.

-

Stop the reaction at different time points by adding an acid (e.g., perchloric acid).

-

Analyze the reaction mixture by reverse-phase HPLC to quantify the decrease in the substrate and the increase in the products.

-

Conclusion and Future Directions

The this compound pathway represents a fascinating example of microbial adaptation to anaerobic environments. The enzymes involved in this pathway, with their unique substrate specificities and catalytic mechanisms, are crucial for the biogeochemical cycling of aromatic compounds. A thorough understanding of this pathway, including detailed kinetic and structural characterization of its enzymes, is essential for developing novel bioremediation technologies for sites contaminated with aromatic hydrocarbons.

Furthermore, as our understanding of the microbial world expands, it is becoming increasingly clear that anaerobic metabolism plays a significant role in various environments, including the human gut. The enzymes of the this compound pathway could, therefore, represent novel targets for the development of narrow-spectrum antibiotics that specifically target anaerobic bacteria. Future research should focus on high-resolution structural studies of these enzymes to facilitate structure-based drug design and on exploring the diversity and regulation of this pathway in a wider range of microorganisms.

References

(S)-2-Benzoylsuccinyl-CoA Thiolase: A Core Component of Anaerobic Aromatic Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzoylsuccinyl-CoA thiolase (EC 2.3.1.310) is a crucial enzyme in the anaerobic metabolism of toluene (B28343) and other aromatic compounds in certain bacteria. This enzyme catalyzes the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, a key step in the benzoyl-CoA degradation pathway, yielding benzoyl-CoA and succinyl-CoA. This technical guide provides a comprehensive overview of the function, structure, and kinetics of (S)-2-benzoylsuccinyl-CoA thiolase, along with detailed experimental protocols for its study. The information presented is intended to support research and development efforts targeting anaerobic microbial pathways for bioremediation and drug discovery.

Introduction

The anaerobic degradation of aromatic compounds is a vital biogeochemical process carried out by a diverse range of microorganisms. A central pathway in this process is the benzoyl-CoA degradation pathway, which channels a variety of aromatic substrates into central metabolism. (S)-2-Benzoylsuccinyl-CoA thiolase plays a pivotal role in the later stages of this pathway, specifically in the beta-oxidation of benzylsuccinate, the initial product of anaerobic toluene activation. This enzyme has been primarily characterized in the denitrifying bacterium Thauera aromatica and the metal-reducing bacterium Geobacter metallireducens.[1][2][3] Understanding the function and mechanism of this thiolase is essential for manipulating anaerobic microbial activities for environmental and biotechnological applications.

Enzyme Function and Metabolic Pathway

(S)-2-Benzoylsuccinyl-CoA thiolase catalyzes the following reversible reaction:

(S)-2-Benzoylsuccinyl-CoA + CoA <=> Benzoyl-CoA + Succinyl-CoA

This reaction is the final step in the beta-oxidation of benzylsuccinate, which is formed from the addition of toluene to fumarate.[4] The products, benzoyl-CoA and succinyl-CoA, are central metabolites that can enter other catabolic pathways.

The enzyme is a key component of the anaerobic toluene degradation pathway, as illustrated below.

Enzyme Structure and Properties

(S)-2-Benzoylsuccinyl-CoA thiolase is a heterodimeric enzyme composed of two subunits, BbsA and BbsB.[1] In Thauera aromatica, the enzyme is encoded by the bbsB gene, and the adjacent bbsA gene encodes a protein of unknown function, which is thought to be an accessory subunit. In Geobacter metallireducens, the functional enzyme is a stable BbsAB complex.[1]

The BbsB subunit belongs to the thiolase superfamily, characterized by a conserved catalytic triad. The BbsA subunit is a zinc-finger protein that is essential for the catalytic activity of the complex.[5]

Table 1: Quantitative Data for (S)-2-Benzoylsuccinyl-CoA Thiolase from Geobacter metallireducens

| Parameter | Value | Substrate | Reference |

| Kinetic Parameters (Thiolysis Direction) | |||

| kcat | 2.1 ± 0.2 s-1 | (S)-2-Benzoylsuccinyl-CoA | [5] |

| Km | 15 ± 3 µM | (S)-2-Benzoylsuccinyl-CoA | [5] |

| kcat/Km | 1.4 x 105 M-1s-1 | (S)-2-Benzoylsuccinyl-CoA | [5] |

| Kinetic Parameters (Condensation Direction) | |||

| kcat | 0.8 ± 0.1 s-1 | Benzoyl-CoA, Succinyl-CoA | [5] |

| Km | 25 ± 5 µM | Benzoyl-CoA | [5] |

| Km | 30 ± 6 µM | Succinyl-CoA | [5] |

| Physical Properties | |||

| Molecular Mass (BbsA) | ~16 kDa | [1] | |

| Molecular Mass (BbsB) | ~42 kDa | [1] | |

| Optimal pH | Not Determined | ||

| Optimal Temperature | Not Determined |

Experimental Protocols

Purification of Recombinant (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB) from Geobacter metallireducens

This protocol is adapted from the method described for the purification of the recombinant BbsAB complex.[1]

Workflow Diagram:

Methodology:

-

Cell Culture and Induction:

-

Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the genes for His-tagged BbsA and BbsB.

-

Grow the cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with a suitable inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

-

Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

-

Dialysis and Size Exclusion Chromatography (Optional Polishing Step):

-

Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove imidazole.

-

For higher purity, concentrate the dialyzed protein and apply it to a size exclusion chromatography column equilibrated with the storage buffer.

-

Collect fractions containing the purified BbsAB complex.

-

-

Purity Assessment:

-

Analyze the purity of the final protein preparation by SDS-PAGE.

-

(S)-2-Benzoylsuccinyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA. Since the substrate is not commercially available, a coupled assay monitoring the reverse (condensation) reaction is often employed.[5]

Logical Relationship Diagram:

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

The final reaction volume will typically be 200-1000 µL.

-

The reaction mixture should contain:

-

Benzoyl-CoA (e.g., 50-200 µM)

-

Succinyl-CoA (e.g., 50-200 µM)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) (e.g., 0.2 mM)

-

-

-

Enzyme Addition and Measurement:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified (S)-2-benzoylsuccinyl-CoA thiolase.

-

Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer. The increase in absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB2-) upon the reaction of DTNB with the free CoA-SH produced during the condensation reaction.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of TNB2- at 412 nm (14,150 M-1cm-1).

-

One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of CoA-SH per minute under the specified conditions.

-

Inhibitors

Specific inhibitors for (S)-2-benzoylsuccinyl-CoA thiolase have not been extensively studied. However, general thiolase inhibitors may have an effect on its activity. These include:

-

Acetyl-CoA: High concentrations of acetyl-CoA have been shown to inhibit other thiolases.[6]

-

Acyl-CoA analogs: Various synthetic acyl-CoA analogs could potentially act as competitive inhibitors.

Further research is needed to identify and characterize specific and potent inhibitors of (S)-2-benzoylsuccinyl-CoA thiolase, which could be valuable tools for studying anaerobic metabolic pathways and for potential applications in bioremediation or as antimicrobial agents.

Conclusion

(S)-2-Benzoylsuccinyl-CoA thiolase is a fascinating enzyme with a critical role in the anaerobic degradation of aromatic compounds. Its unique heterodimeric structure and catalytic mechanism make it a compelling target for further research. The information and protocols provided in this guide are intended to facilitate a deeper understanding of this enzyme and to support the development of novel applications in biotechnology and environmental science. Future studies should focus on elucidating the precise role of the BbsA subunit, determining the three-dimensional structure of the complex, and identifying specific inhibitors to further probe its function and potential as a drug target.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoyl-CoA reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. A study of adenosinetriphosphatase activity, ATP stoichiometry of the reaction and EPR properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENZYME - 2.3.1.310 benzoylsuccinyl-CoA thiolase [enzyme.expasy.org]

- 4. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

enzymes in the benzoylsuccinyl-CoA degradation pathway

An In-depth Technical Guide to the Enzymes of the Benzoyl-CoA Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate in the metabolism of a wide variety of these substrates. The benzoyl-CoA degradation pathway involves a series of enzymatic reactions that dearomatize and cleave the benzene (B151609) ring, ultimately producing compounds that can enter central metabolism. This guide provides a detailed technical overview of the core enzymes involved in the upper pathway, from benzoyl-CoA to 3-hydroxypimeloyl-CoA, focusing on their biochemical properties, kinetic data, and experimental methodologies.

Benzoyl-CoA Reductase (BCR)

Benzoyl-CoA Reductase is the key enzyme initiating the degradation pathway. It catalyzes the ATP-dependent reduction of the aromatic ring of benzoyl-CoA, a chemically challenging reaction.[1][2] There are two main classes of BCRs: Class I, found in facultative anaerobes like Thauera aromatica, and Class II, present in strict anaerobes such as Geobacter metallireducens.[2][3]

Reaction: Benzoyl-CoA + 2e⁻ + 2H⁺ + nATP → Cyclohexa-1,5-diene-1-carbonyl-CoA + nAMP + nPPi

The Class I enzyme from Thauera aromatica is an αβγδ-subunit complex containing three [4Fe-4S] clusters and is highly oxygen-labile.[3] It hydrolyzes approximately 2.3–2.8 ATP molecules per two electrons transferred.[3] The Class II enzyme is ATP-independent.[1]

Quantitative Data: Benzoyl-CoA Reductase

| Property | Value / Description | Organism |

| Enzyme Class | Class I (ATP-dependent) | Thauera aromatica, Thauera chlorobenzoica |

| Subunit Composition | αβγδ | Thauera chlorobenzoica[3] |

| Cofactors | 3 x [4Fe-4S] clusters | Thauera chlorobenzoica[3] |

| ATP Stoichiometry | 2.3–2.8 ATP per 2e⁻ transferred | Thauera chlorobenzoica[3] |

| Enzyme Class | Class II (ATP-independent) | Geobacter metallireducens |

| Subunit Composition | Encoded by bamBCDEFGHI gene cluster | Geobacter metallireducens[2] |

| Cofactors | W-bis-MPT cofactor, [4Fe-4S] clusters | Geobacter metallireducens[4] |

Experimental Protocol: Heterologous Expression of Class I BCR

This protocol is adapted from the expression of 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica in E. coli.[3]

-

Gene Synthesis and Cloning: Synthesize the four structural genes (bcr) codon-optimized for E. coli and clone them into an appropriate expression vector (e.g., pET vector system).

-

Host Strain: Use an E. coli strain suitable for expressing iron-sulfur cluster proteins, such as BL21(DE3) co-transformed with a plasmid carrying the isc operon for enhanced Fe-S cluster assembly.

-

Culture Conditions: Grow the cells in a rich medium (e.g., TB) supplemented with appropriate antibiotics, iron (e.g., 100 µM FeCl₃), and cysteine (e.g., 2 mM) at 37°C to an OD₆₀₀ of ~0.6.

-

Induction: Cool the culture to 16-20°C and induce protein expression with IPTG (e.g., 0.1–0.5 mM). Incubate for 16-20 hours.

-

Cell Harvest and Lysis: Harvest cells by centrifugation. All subsequent steps must be performed under strict anoxic conditions inside an anaerobic chamber. Resuspend the cell pellet in an anaerobic buffer (e.g., 50 mM TRIS-HCl pH 8.0, 10% glycerol, 2 mM DTT) and lyse by sonication or high-pressure homogenization.

-

Purification: Purify the enzyme using affinity chromatography (e.g., Strep-Tactin or Ni-NTA, if tagged) followed by size-exclusion chromatography, all under anoxic conditions.

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dienoyl-CoA Hydratase)

This enzyme catalyzes the second step in the pathway: the hydration of the dienoyl-CoA product from the BCR reaction.[5][6] It specifically adds a water molecule to one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[5]

Reaction: Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O ⇌ 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA

The enzyme from Thauera aromatica has been purified and is highly specific for the cyclic 1,5-dienoyl-CoA substrate.[5]

Quantitative Data: Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

| Property | Value / Description | Organism |

| Molecular Weight | 28 kDa | Thauera aromatica[5] |

| Substrate Specificity | Highly specific for cyclohexa-1,5-diene-1-carbonyl-CoA | Thauera aromatica[5] |

| Equilibrium | Substrate and product concentrations are nearly equal at equilibrium | Thauera aromatica[5] |

Experimental Protocol: Spectrophotometric Assay for Dienoyl-CoA Hydratase

This protocol is based on the assay developed for the T. aromatica enzyme.[5]

-

Principle: The hydration of the dienoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength due to the loss of a conjugated double bond.

-

Reaction Mixture (1 mL total volume):

-

100 mM MOPS buffer (pH 7.0)

-

50-100 µM Cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)

-

-

Procedure:

-

Pre-incubate the reaction mixture in a cuvette at 30°C.

-

Monitor the baseline absorbance at 263 nm.

-

Initiate the reaction by adding a small volume of purified enzyme or cell-free extract.

-

Record the decrease in absorbance at 263 nm over time.

-

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of the substrate.

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

This enzyme is an NAD⁺-specific β-hydroxyacyl-CoA dehydrogenase.[7] It catalyzes the oxidation of the hydroxyl group introduced in the previous step to a keto group.[7]

Reaction: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ ⇌ 6-Oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺

Quantitative Data: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

| Property | Value / Description | Organism |

| Cofactor | NAD⁺-specific | Thauera aromatica[7] |

| Enzyme Family | β-hydroxyacyl-CoA dehydrogenase | Thauera aromatica[7] |

| Gene Name | had | Thauera aromatica[7] |

Experimental Protocol: Dehydrogenase Activity Assay

-

Principle: The activity is measured by monitoring the formation of NADH, which absorbs light at 340 nm.

-

Reaction Mixture (1 mL total volume):

-

100 mM TRIS-HCl buffer (pH 9.0)

-

1 mM NAD⁺

-

50-100 µM 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

-

-

Procedure:

-

Combine buffer and NAD⁺ in a cuvette and monitor the baseline absorbance at 340 nm.

-

Add the substrate to the cuvette.

-

Initiate the reaction by adding the enzyme solution.

-

Record the increase in absorbance at 340 nm over time.

-

-

Calculation: Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to calculate the rate of reaction.

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

This hydrolase performs the critical ring-cleavage step. It catalyzes the addition of water to the remaining double bond, followed by a hydrolytic cleavage of a C-C bond in the alicyclic ring, yielding the seven-carbon linear dicarboxylic acid derivative, 3-hydroxypimelyl-CoA.[7][8][9]

Reaction: 6-Oxocyclohex-1-ene-1-carbonyl-CoA + 2H₂O → 3-Hydroxypimelyl-CoA

This enzyme has been characterized in both facultative and obligate anaerobes, such as Geobacter metallireducens and Syntrophus aciditrophicus.[8][10]

Quantitative Data: 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

| Property | Value / Description | Organism |

| Molecular Weight | 43 kDa (single subunit) | Geobacter metallireducens, Syntrophus aciditrophicus[8][10] |

| Gene Name | oah (T. aromatica), bamA (G. metallireducens, S. aciditrophicus) | T. aromatica[7], G. metallireducens, S. aciditrophicus[8][10] |

Subsequent Degradation via β-Oxidation

The product of the ring cleavage, 3-hydroxypimelyl-CoA, is a seven-carbon dicarboxylic acid derivative that is subsequently degraded via a modified β-oxidation pathway.[1] This process involves a series of enzymes analogous to those in fatty acid oxidation.[11][12][13]

-

3-Hydroxypimeloyl-CoA Dehydrogenase: This enzyme oxidizes 3-hydroxypimeloyl-CoA to 3-oxopimeloyl-CoA, using NAD⁺ as the electron acceptor.[14]

-

Thiolase: A thiolase then cleaves 3-oxopimeloyl-CoA into glutaryl-CoA and acetyl-CoA.

-

Further Metabolism: Glutaryl-CoA is further metabolized to crotonyl-CoA, which then enters central metabolic pathways.[1]

Visualizations

Benzoyl-CoA Degradation Pathway (Upper Pathway)

Caption: The upper pathway of anaerobic benzoyl-CoA degradation.

General Experimental Workflow for Enzyme Activity Assay

Caption: A generalized workflow for a spectrophotometric enzyme assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclohexa-1,5-dienecarbonyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 7. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHEM 351—Biochemistry—Enzymes—3.7.1.21 [biochemistry.prof]

- 10. researchgate.net [researchgate.net]

- 11. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 12. Beta oxidation - Wikipedia [en.wikipedia.org]

- 13. Fatty acid beta oxidation | Abcam [abcam.com]

- 14. 3-hydroxypimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

The intricate regulatory network of the 2-Benzoylsuccinyl-CoA pathway: A technical guide for researchers

The 2-Benzoylsuccinyl-CoA pathway is a critical anaerobic metabolic route for the degradation of toluene (B28343), a widespread environmental pollutant. This pathway transforms toluene into central metabolites, benzoyl-CoA and succinyl-CoA, through a series of enzymatic reactions analogous to fatty acid β-oxidation. Understanding the regulation of this pathway is paramount for applications in bioremediation and for the development of novel biocatalysts. This technical guide provides an in-depth overview of the regulatory mechanisms governing the this compound pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

The this compound Pathway: An Overview

The anaerobic degradation of toluene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of toluene, a reaction catalyzed by the enzyme benzylsuccinate synthase (Bss). The resulting (R)-benzylsuccinate is then channeled into the this compound pathway, which is encoded by the bbs (beta-oxidation of benzylsuccinate) operon. This pathway consists of the following key enzymatic steps:

-

Activation: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) activates (R)-benzylsuccinate to (R)-2-benzylsuccinyl-CoA.

-

Dehydrogenation: (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) oxidizes (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA.

-

Hydration: (E)-phenylitaconyl-CoA hydratase (BbsH) hydrates (E)-benzylidenesuccinyl-CoA to (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.

-

Dehydrogenation: (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) oxidizes (S,R)-2-(α-hydroxybenzyl)succinyl-CoA to (S)-2-benzoylsuccinyl-CoA.

-

Thiolytic Cleavage: (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) cleaves (S)-2-benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA.[1][2]

These products, benzoyl-CoA and succinyl-CoA, can then enter central metabolic pathways of the cell.

Regulation of the this compound Pathway

The regulation of this pathway occurs at multiple levels, ensuring efficient and controlled degradation of toluene in response to environmental cues.

Transcriptional Regulation

The expression of the bbs operon is primarily regulated at the transcriptional level and is induced by the presence of toluene.[3][4] In denitrifying bacteria such as Thauera aromatica, the bbs operon is co-regulated with the bss operon, which encodes the initial toluene-activating enzyme, benzylsuccinate synthase.[2]

Upstream of the bss operon, a two-component regulatory system, designated TdiS/TdiR (Toluene degradation inducing), has been identified. It is proposed that TdiS acts as a sensor kinase that detects the presence of toluene or a related metabolite, and upon activation, phosphorylates the response regulator TdiR. Phosphorylated TdiR then likely binds to the promoter regions of both the bss and bbs operons, activating their transcription. This coordinated regulation ensures that all the necessary enzymes for the complete degradation of toluene to benzoyl-CoA and succinyl-CoA are synthesized simultaneously.

Experimental Protocol: Analysis of bbs Operon Gene Expression by qPCR

This protocol provides a general framework for quantifying the expression levels of bbs operon genes in response to toluene induction using quantitative real-time PCR (qPCR).

1. RNA Extraction and cDNA Synthesis:

- Grow bacterial cultures (e.g., Thauera aromatica) in the presence and absence of toluene.

- Harvest cells during the exponential growth phase.

- Extract total RNA using a commercially available RNA extraction kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.

- Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.

2. qPCR Reaction Setup:

- Design qPCR primers specific for the target bbs genes (e.g., bbsA, bbsG, bbsB) and a validated reference gene (e.g., 16S rRNA).

- Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and cDNA template.

- Set up triplicate reactions for each gene and condition (with and without toluene). Include no-template controls to check for contamination.

3. qPCR Cycling and Data Analysis:

- Perform qPCR using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

- Collect fluorescence data at each cycle.

- Determine the quantification cycle (Cq) values for each reaction.

- Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the reference gene.

Allosteric Regulation

Allosteric regulation plays a crucial role in fine-tuning metabolic pathways by providing rapid feedback inhibition or activation. In the context of β-oxidation pathways, key metabolites such as acetyl-CoA and the ratio of NADH/NAD+ are known allosteric regulators.[5]

For the this compound pathway, the final products, benzoyl-CoA and succinyl-CoA, as well as acetyl-CoA derived from further metabolism, are potential allosteric inhibitors of the pathway's enzymes. In particular, thiolases are known to be inhibited by acetyl-CoA. This feedback inhibition would serve to prevent the overaccumulation of intermediates and balance the metabolic flux with the cell's energy demands.

Quantitative Data on Enzyme Kinetics and Inhibition

The following tables summarize the available quantitative data for the kinetic parameters of the key enzymes in the this compound pathway.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Bbs Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Organism |

| (E)-phenylitaconyl-CoA hydratase (BbsH) | (E)-phenylitaconyl-CoA | 109 ± 7 | 32 ± 3 | Thauera aromatica |

| 2-(hydroxymethylphenyl)-succinyl-CoA dehydrogenase (BbsCD) | 2-(hydroxymethylphenyl)-succinyl-CoA | 84 ± 8 | 1.2 ± 0.1 | Thauera aromatica |

| (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) | Benzoyl-CoA | 155 ± 12 | 11 ± 2 | Thauera aromatica |

| Succinyl-CoA | 190 ± 6 | Thauera aromatica |

Data obtained from a German dissertation by Leutwein (2002).

Table 2: Inhibition Constants (Ki) for Thiolase Enzymes

| Enzyme | Inhibitor | Ki (µM) | Type of Inhibition | Organism |

| 3-Oxoacyl-CoA thiolase | Acetyl-CoA | 3.9 | Competitive with respect to CoASH | Pig heart |

Note: This data is for a related thiolase and provides an indication of the potential for acetyl-CoA inhibition in the this compound pathway.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound pathway.

Experimental Protocol: Purification of His-tagged BbsG (Benzylsuccinyl-CoA Dehydrogenase)

This protocol describes the purification of recombinant, His-tagged BbsG from E. coli.

1. Expression of Recombinant BbsG:

- Clone the bbsG gene into a suitable expression vector with an N- or C-terminal His-tag (e.g., pET vector series).

- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).